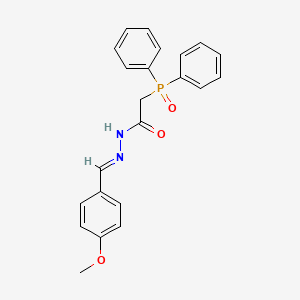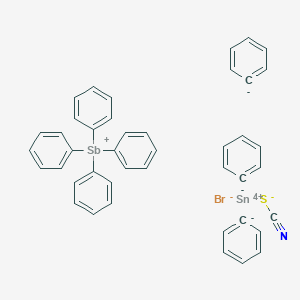
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide is a complex organic compound with the molecular formula C22H21N2O3P This compound is known for its unique structural features, which include a diphenylphosphinyl group, an acetic acid moiety, and a (4-methoxyphenyl)methylene)hydrazide segment
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenylacetic acid, which can be synthesized through the esterification of 4-methoxyphenylacetic acid with dimethyl carbonate using a mesoporous sulfated zirconia catalyst . The next step involves the formation of the hydrazide derivative by reacting the acid with hydrazine hydrate under controlled conditions. Finally, the diphenylphosphinyl group is introduced through a reaction with diphenylphosphinyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
化学反应分析
Types of Reactions
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide compounds.
科学研究应用
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the diphenylphosphinyl group allows for interactions with various biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide: Unique due to its combination of diphenylphosphinyl and hydrazide groups.
4-Methoxyphenylacetic acid: Lacks the diphenylphosphinyl and hydrazide groups, limiting its reactivity.
Diphenylphosphinyl chloride: Used as a reagent to introduce the diphenylphosphinyl group but lacks the hydrazide moiety.
Uniqueness
The uniqueness of this compound lies in its structural complexity, which allows for diverse chemical reactivity and potential applications in various fields. The combination of diphenylphosphinyl and hydrazide groups provides a versatile platform for further chemical modifications and functionalization.
属性
CAS 编号 |
135689-20-2 |
|---|---|
分子式 |
C22H21N2O3P |
分子量 |
392.4 g/mol |
IUPAC 名称 |
2-diphenylphosphoryl-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H21N2O3P/c1-27-19-14-12-18(13-15-19)16-23-24-22(25)17-28(26,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-16H,17H2,1H3,(H,24,25)/b23-16+ |
InChI 键 |
NFXZSQBRFNSYMJ-XQNSMLJCSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















